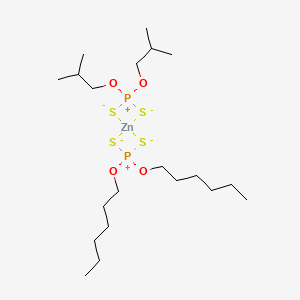

Zinc dihexyl diisobutyl bis(dithiophosphate)

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Zinc dihexyl diisobutyl bis(dithiophosphate): is an organozinc compound widely used as an additive in lubricants and greases. It is known for its excellent anti-wear and anti-corrosion properties, making it a valuable component in various industrial applications.

Vorbereitungsmethoden

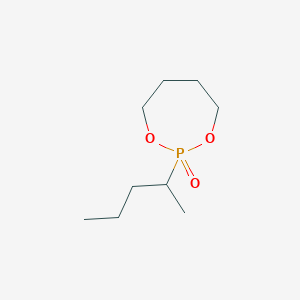

Synthetic Routes and Reaction Conditions: The preparation of zinc dihexyl diisobutyl bis(dithiophosphate) typically involves the reaction of the corresponding alcohols (hexanol and isobutanol) with phosphorus pentasulfide to form the dithiophosphate ester. This ester is then reacted with zinc oxide to produce the final compound. The reaction conditions usually require anhydrous environments and controlled temperatures to ensure the purity and yield of the product .

Industrial Production Methods: In industrial settings, the production of zinc dihexyl diisobutyl bis(dithiophosphate) follows a similar synthetic route but on a larger scale. The process involves continuous monitoring and optimization of reaction parameters to achieve high efficiency and consistency in product quality .

Analyse Chemischer Reaktionen

Types of Reactions: Zinc dihexyl diisobutyl bis(dithiophosphate) undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfoxides and sulfones.

Reduction: Reduction reactions can convert the dithiophosphate groups to thiophosphate groups.

Substitution: The dithiophosphate groups can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride can be used.

Substitution: Substitution reactions often require catalysts and specific solvents to facilitate the process.

Major Products Formed:

Oxidation: Sulfoxides and sulfones.

Reduction: Thiophosphate derivatives.

Substitution: Various substituted dithiophosphate compounds.

Wissenschaftliche Forschungsanwendungen

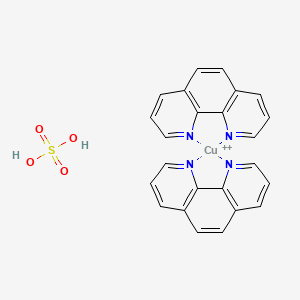

Chemistry: Zinc dihexyl diisobutyl bis(dithiophosphate) is extensively studied for its role as an anti-wear additive in lubricants. Researchers investigate its interaction with metal surfaces and its effectiveness in reducing friction and wear .

Biology and Medicine: While primarily used in industrial applications, the compound’s potential biological effects are also explored. Studies focus on its toxicity, environmental impact, and potential use in biomedical applications .

Industry: In the industrial sector, zinc dihexyl diisobutyl bis(dithiophosphate) is a key component in the formulation of high-performance lubricants and greases. Its anti-corrosion properties make it suitable for use in harsh environments, such as marine and automotive applications .

Wirkmechanismus

The mechanism by which zinc dihexyl diisobutyl bis(dithiophosphate) exerts its effects involves the formation of a protective film on metal surfaces. This film reduces friction and wear by preventing direct metal-to-metal contact. The compound’s molecular structure allows it to interact with metal surfaces, forming a stable and durable layer that enhances lubrication and protects against corrosion .

Vergleich Mit ähnlichen Verbindungen

Zinc dialkyl dithiophosphate: Similar in structure but with different alkyl groups.

Zinc dibutyl dithiophosphate: Contains butyl groups instead of hexyl and isobutyl groups.

Zinc dioctyl dithiophosphate: Contains octyl groups, offering different solubility and performance characteristics.

Uniqueness: Zinc dihexyl diisobutyl bis(dithiophosphate) is unique due to its specific combination of hexyl and isobutyl groups, which provide a balance of solubility, thermal stability, and anti-wear properties. This makes it particularly effective in high-performance lubricant formulations .

Eigenschaften

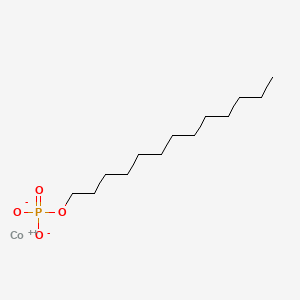

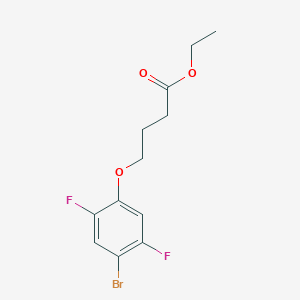

CAS-Nummer |

52005-71-7 |

|---|---|

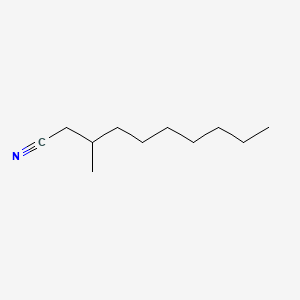

Molekularformel |

C20H44O4P2S4Zn-2 |

Molekulargewicht |

604.2 g/mol |

IUPAC-Name |

bis(2-methylpropoxy)-disulfidophosphanium;dihexoxy(disulfido)phosphanium;zinc |

InChI |

InChI=1S/C12H27O2PS2.C8H19O2PS2.Zn/c1-3-5-7-9-11-13-15(16,17)14-12-10-8-6-4-2;1-7(2)5-9-11(12,13)10-6-8(3)4;/h3-12H2,1-2H3,(H,16,17);7-8H,5-6H2,1-4H3,(H,12,13);/p-2 |

InChI-Schlüssel |

VRDOFJVBHKRHAN-UHFFFAOYSA-L |

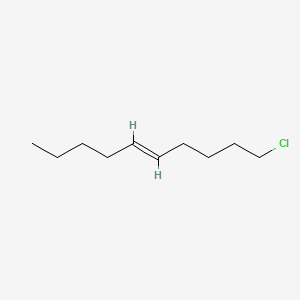

Kanonische SMILES |

CCCCCCO[P+](OCCCCCC)([S-])[S-].CC(C)CO[P+](OCC(C)C)([S-])[S-].[Zn] |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.